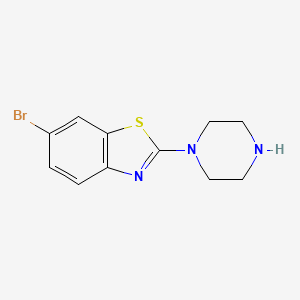

6-Bromo-2-piperazin-1-yl-1,3-benzothiazole

Description

Historical Context and Evolution of Benzothiazole (B30560) Derivatives in Drug Discovery

The journey of benzothiazole derivatives in the realm of medicine is a testament to the enduring value of heterocyclic chemistry. Benzothiazole, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, has been a subject of scientific curiosity for over a century. Early investigations into benzothiazole chemistry were primarily focused on its applications in the dye and polymer industries. However, the inherent biological activity of this scaffold did not go unnoticed for long.

The mid-20th century marked a turning point, with researchers beginning to systematically explore the pharmacological potential of benzothiazole derivatives. This exploration has since blossomed into a highly active area of research, yielding compounds with a diverse array of therapeutic applications. Benzothiazole-containing molecules have been investigated and developed as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective agents. The structural versatility of the benzothiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. This adaptability has cemented its status as a key building block in the design of novel therapeutic agents.

Significance of Piperazine (B1678402) Moiety as a Privileged Scaffold in Pharmaceutical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is another stalwart of medicinal chemistry. Its prevalence in clinically used drugs is so significant that it is often referred to as a "privileged scaffold." This esteemed status is not without merit; the piperazine moiety imparts a range of desirable properties to a drug molecule.

One of the key attributes of the piperazine ring is its ability to improve the pharmacokinetic profile of a compound. The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and facilitating oral absorption. Furthermore, the piperazine scaffold is conformationally flexible, allowing it to adopt various shapes to effectively interact with biological targets. The nitrogen atoms also provide convenient handles for chemical modification, enabling the attachment of various substituents to modulate potency, selectivity, and other pharmacological parameters. Consequently, the piperazine ring is a common feature in drugs targeting the central nervous system, as well as in antihistamines, antianginals, and anticancer agents.

Rationale for Combining Benzothiazole and Piperazine Frameworks in Bioactive Compounds

The conjugation of benzothiazole and piperazine moieties into a single molecule is a deliberate and rational approach in drug design. This strategy is rooted in the principle of molecular hybridization, where two or more pharmacophores are combined to create a new chemical entity with potentially synergistic or additive biological effects. The rationale for combining these two specific frameworks is multifaceted.

From a structural standpoint, the piperazine ring can act as a versatile linker, connecting the benzothiazole core to other functional groups or pharmacophores. This allows for the exploration of a wider chemical space and the optimization of interactions with the target protein. Furthermore, the physicochemical properties of the combined molecule can be fine-tuned. The basicity of the piperazine can enhance the solubility of the often-lipophilic benzothiazole core, improving its drug-like properties.

From a biological perspective, the combination can lead to compounds with multi-target activity. Given the broad spectrum of activities associated with both benzothiazole and piperazine, their hybrid molecules have the potential to interact with multiple biological pathways, which can be particularly advantageous in the treatment of complex diseases like cancer. Several studies have reported that benzothiazole-piperazine derivatives exhibit significant cytotoxic activities against various cancer cell lines. bilkent.edu.trnih.gov

Specific Research Focus on 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole and its Analogues

Within the broader class of benzothiazole-piperazine hybrids, specific substitution patterns on the benzothiazole ring can have a profound impact on biological activity. The introduction of a bromine atom at the 6-position of the benzothiazole nucleus, resulting in this compound, is a strategic modification. Halogen atoms, such as bromine, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.

Research into this compound and its analogues has been driven by the quest for novel therapeutic agents, particularly in the area of oncology. While detailed public data on the specific biological activities of the parent compound remains somewhat limited, the broader class of 6-substituted benzothiazole-piperazine derivatives has shown promise. For instance, studies on related compounds have explored their potential as anticancer agents, with some derivatives exhibiting noteworthy cytotoxicity against various cancer cell lines. The synthesis of 6-bromo-2-amino-1,3-benzothiazole as a key intermediate is a well-established chemical transformation, paving the way for the generation of a library of 6-bromo-2-piperazinyl-benzothiazole analogues for further biological evaluation. The exploration of structure-activity relationships (SAR) within this series is crucial to identify the optimal substitution patterns on both the benzothiazole and piperazine rings to maximize therapeutic efficacy.

Table 1: Investigated Biological Activities of Benzothiazole-Piperazine Derivatives

| Compound Class | Investigated Activity | Key Findings |

| Aroyl substituted benzothiazole-piperazines | Anticancer | Found to be active against hepatocellular, breast, and colorectal cancer cell lines. bilkent.edu.tr |

| General benzothiazole-piperazine derivatives | Anticancer | Active against various cancer cell lines including hepatocellular, breast, and colorectal. nih.gov |

| 6-Bromo-benzothiazole derivatives | Anticancer Intermediate | 6-bromo-2-amino-1,3-benzothiazole is a key precursor in the synthesis of potentially bioactive molecules. |

Properties

IUPAC Name |

6-bromo-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRJQQRXIZWXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Characterization of 6 Bromo 2 Piperazin 1 Yl 1,3 Benzothiazole and Its Analogues

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the benzothiazole (B30560) ring, the piperazine (B1678402) moiety, and the carbon-bromine bond.

The benzothiazole core gives rise to several key signals. The C=N stretching vibration of the thiazole (B1198619) ring is typically observed in the range of 1640-1550 cm⁻¹ researchgate.net. Aromatic C=C stretching vibrations from the fused benzene (B151609) ring usually appear as a set of bands between 1600 cm⁻¹ and 1450 cm⁻¹ researchgate.net. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, appear in the 900-700 cm⁻¹ region researchgate.net.

The piperazine ring contributes distinct aliphatic signals. The C-H stretching vibrations of the methylene (CH₂) groups are anticipated in the 2950-2800 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the piperazine ring typically appears as a moderate band in the 3350-3250 cm⁻¹ range. Furthermore, the C-N stretching vibrations associated with both the piperazine ring and its connection to the benzothiazole core are expected to be found in the 1350-1000 cm⁻¹ fingerprint region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group Assignment |

|---|---|---|

| N-H Stretch | 3350 - 3250 | Secondary Amine (Piperazine) |

| Aromatic C-H Stretch | 3100 - 3000 | Benzothiazole Ring |

| Aliphatic C-H Stretch | 2950 - 2800 | Methylene (Piperazine) |

| C=N Stretch | 1640 - 1550 | Thiazole Ring |

| Aromatic C=C Stretch | 1600 - 1450 | Benzothiazole Ring |

| C-N Stretch | 1350 - 1000 | Piperazine & Thiazole |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides information on the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound would display signals corresponding to each chemically non-equivalent proton in the molecule. The aromatic region of the spectrum is expected to show signals for the three protons on the benzothiazole ring. The bromine atom at position 6 and the thiazole ring influence the chemical shifts of these protons. The proton at position 7 would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 would also be a doublet (or a doublet of doublets if long-range coupling is resolved), and the proton at position 4 would likely be a singlet or a narrow doublet. The exact chemical shifts and coupling constants depend on the solvent used. researchgate.net

The aliphatic region would contain signals from the piperazine ring protons. Due to the symmetry of the piperazine ring, two distinct signals are expected, each integrating to four protons. These signals typically appear as triplets or complex multiplets. The protons on the carbons adjacent to the nitrogen linked to the benzothiazole ring (positions 2' and 6') would be deshielded compared to the protons on the carbons adjacent to the secondary amine (positions 3' and 5'). A broad singlet corresponding to the N-H proton of the piperazine ring is also expected, and its chemical shift can be highly variable depending on solvent, concentration, and temperature.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (H-4, H-5, H-7) | 7.0 - 8.0 | m | 3H |

| Piperazine CH₂ (N-CH₂) | 3.5 - 3.9 | m | 4H |

| Piperazine CH₂ (NH-CH₂) | 2.9 - 3.3 | m | 4H |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of 9 distinct signals would be expected in the proton-decoupled spectrum, accounting for the 11 carbon atoms (with some symmetry-equivalent carbons in the piperazine ring).

The carbon atoms of the benzothiazole ring would resonate in the aromatic region (δ 110-170 ppm). The C-2 carbon, attached to two nitrogen atoms and a sulfur atom, is expected to be the most deshielded, appearing at the downfield end of this range (around δ 165-170 ppm). asianpubs.org The carbon atom bearing the bromine (C-6) would have its chemical shift influenced by the heavy atom effect, while the other aromatic carbons (C-4, C-5, C-7, C-3a, C-7a) would appear at characteristic shifts for substituted benzothiazoles. mdpi.com

The aliphatic region would show two signals for the piperazine ring carbons. The carbon atoms adjacent to the nitrogen attached to the benzothiazole ring (C-2', C-6') would be deshielded relative to the carbons adjacent to the secondary amine (C-3', C-5'), typically appearing in the δ 40-55 ppm range. mdpi.comnih.gov

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Benzothiazole) | 165 - 170 |

| Aromatic C (C-3a, C-4, C-5, C-7, C-7a) | 115 - 155 |

| Aromatic C-Br (C-6) | 110 - 125 |

| Piperazine C (C-2', C-6') | 48 - 55 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₁₁H₁₂BrN₃S), HRMS would be used to confirm its elemental composition. nih.govmdpi.commdpi.com The theoretical monoisotopic mass is calculated to be 296.9935 m/z. An experimental HRMS measurement matching this value would provide strong evidence for the proposed structure. Furthermore, the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, showing two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2). nih.gov

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally labile molecules, making it ideal for analyzing compounds like this compound. nih.govnih.gov In positive ion mode ESI-MS, the molecule is expected to readily protonate, primarily on one of the basic nitrogen atoms of the piperazine ring, to form a pseudomolecular ion [M+H]⁺. frontiersin.org For the target compound, this would correspond to an m/z value of approximately 298 for the ⁷⁹Br isotope and 300 for the ⁸¹Br isotope.

Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for such molecules could include cleavage of the piperazine ring, loss of parts of the piperazine moiety, or cleavage at the bond connecting the piperazine ring to the benzothiazole core. Analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the different components. mac-mod.com

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Piperidine |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis serves as a primary and essential technique to verify the empirical formula of a synthesized compound by precisely determining the mass percentages of its constituent elements. For this compound, the theoretical composition is derived from its molecular formula, C₁₁H₁₂BrN₃S sigmaaldrich.com. The calculated elemental percentages provide a benchmark against which experimentally determined values are compared to confirm the purity and identity of the compound.

Below is the theoretical elemental composition for this compound.

| Element | Symbol | Atomic Mass | Molar Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 132.121 | 44.30 |

| Hydrogen | H | 1.008 | 12.096 | 4.06 |

| Bromine | Br | 79.904 | 79.904 | 26.79 |

| Nitrogen | N | 14.007 | 42.021 | 14.09 |

| Sulfur | S | 32.06 | 32.06 | 10.76 |

| Total | 298.20 | 100.00 |

While specific experimental data for the title compound is not available in the cited literature, the analysis of a related bromo-benzothiazole analogue, N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene] (C₂₃H₁₅BrN₂OS), demonstrates the application of this method. The experimental findings for this analogue show a strong correlation with the calculated values, thereby confirming its empirical formula nih.gov.

| Element | Calculated (%) | Found (%) |

| Carbon | 61.75 | Not Specified |

| Hydrogen | 3.38 | Not Specified |

| Nitrogen | 6.26 | Not Specified |

| Sulfur | 7.17 | Not Specified |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Although a crystal structure for this compound itself has not been reported in the surveyed literature, extensive crystallographic studies have been performed on closely related analogues. A prime example is 6-Bromo-2-methylsulfanyl-1,3-benzothiazole (C₈H₆BrNS₂), which shares the core 6-bromo-benzothiazole scaffold nih.govresearchgate.net. The analysis of this analogue reveals critical structural parameters that are likely to be shared across this class of compounds.

The molecule was found to be nearly planar, with a very small dihedral angle of 0.9(1)° between the fused benzene and thiazole rings nih.govresearchgate.net. This planarity is a significant feature of the benzothiazole system. The crystallographic data for this analogue are summarized below.

| Parameter | Value |

| Compound | 6-Bromo-2-methylsulfanyl-1,3-benzothiazole |

| Formula | C₈H₆BrNS₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.7843 (4) |

| b (Å) | 3.9514 (2) |

| c (Å) | 11.6076 (5) |

| β (°) | 96.353 (4) |

| Volume (ų) | 446.01 (3) |

| Z | 2 |

Data sourced from studies on a close structural analogue nih.gov.

Advanced Crystallographic Analysis (e.g., Hirshfeld Surface Analysis for Intermolecular Interactions)

Beyond the determination of molecular structure, understanding the nature and extent of intermolecular interactions is crucial for explaining the physical properties and packing behavior of crystalline materials. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal lattice.

This analysis has been applied to various benzothiazole derivatives to deconstruct their crystal packing into contributions from different types of intermolecular contacts mdpi.comnih.govresearchgate.netiucr.org. By mapping properties like normalized contact distance (dnorm) onto the molecular surface, regions of close contact, indicative of interactions such as hydrogen bonds and van der Waals forces, can be identified.

Studies on benzothiazole analogues reveal that crystal packing is often dominated by a combination of H···H, O···H/H···O, C···H/H···C, and S···H/H···S contacts researchgate.netiucr.org. These interactions, along with potential π-π stacking, are fundamental to the formation of the stable, ordered structures observed in the solid state nih.goviucr.org. The quantitative contributions of these interactions for two different benzothiazole analogues are detailed below, illustrating the insights gained from this advanced analysis.

| Intermolecular Contact | Contribution (%) for Analogue 1 | Contribution (%) for Analogue 2 |

| H···H | 47.0 | 51.8 |

| O···H/H···O | 16.9 | 12.4 |

| C···H/H···C | 8.0 | 16.6 |

| S···H/H···S | 7.6 | 8.8 |

Data sourced from Hirshfeld analyses of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one (Analogue 1) and a complex of (2-aminobenzothiazole-jN) (Analogue 2) researchgate.netiucr.org.

Pharmacological Exploration and Biological Target Identification Pre Clinical Research

Investigation of Modulatory Effects on Receptors and Enzymes

The interaction of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole and its analogs with various enzymes and receptors has been a key area of pre-clinical research. These studies aim to identify specific biological targets and elucidate the structure-activity relationships that govern the compound's pharmacological effects.

Benzothiazole-based compounds have been synthesized and evaluated as potential ligands for serotonin receptors, which are crucial targets in the central nervous system. nih.govnih.gov Structure-activity relationship studies on these derivatives have shown that modifications to the core structure can significantly influence binding affinity. For instance, in one study, the replacement of a piperazine (B1678402) ring with a piperidine ring in a benzothiazole (B30560) derivative led to a twofold decrease in binding affinity at the 5-HT1A receptor. semanticscholar.org

While specific binding data for this compound is not detailed in the available literature, research on analogous compounds underscores the importance of the piperazine moiety for 5-HT1A receptor interaction. semanticscholar.org The affinity of these compounds can be modulated by factors such as the length of the alkyl chain connecting the benzothiazole and piperazine rings. semanticscholar.org

| Compound Description | Target | Binding Affinity (Ki) |

| Benzothiazole derivative with piperazine ring | 5-HT1A Receptor | 12 nM |

| Benzothiazole derivative with 4-carbon linker | 5-HT1A Receptor | 31 nM |

| Benzothiazole derivative with dual action | 5-HT1A / SERT | 7.0 nM / 17.5 nM |

This table presents data for analogous benzothiazole-piperazine derivatives to illustrate structure-activity relationships. semanticscholar.org

Recent research has identified 2-(1-piperazinyl)-1,3-benzothiazole derivatives as a novel class of Peroxisome Proliferator-Activated Receptor Delta (PPARδ) agonists. nii.ac.jp PPARδ is a nuclear receptor involved in the regulation of fatty acid metabolism, and its agonists are considered promising therapeutic targets. nii.ac.jp

In a study focused on developing subtype-selective PPARδ agonists, a piperazine-containing benzothiazole analog was synthesized and evaluated. nii.ac.jp Docking models indicated that the piperazine ring could fit into the bottom of the hydrophobic surface within the ligand-binding pocket of human PPARδ. nii.ac.jp The piperazine analog demonstrated agonist activity for PPARδ, confirming that this scaffold is compatible with PPARδ activation, although its potency was slightly lower than the corresponding piperidine lead compound in the same study. nii.ac.jp

| Compound | PPARδ EC50 (nM) | PPARα (% Act @ 10µM) | PPARγ (% Act @ 10µM) |

| Piperidine Analog (Lead Cmpd. 2_8) | 14.3 | 1.8 | 1.8 |

| Piperazine Analog (Cmpd. 3_1) | 48.7 | 1.9 | 1.9 |

EC50 represents the concentration for 50% of maximal response. % Act represents the percentage of activation at a 10µM concentration. nii.ac.jp

The benzothiazole scaffold has been explored for its potential to inhibit monoamine oxidases (MAO), enzymes that are critical in the metabolism of neurotransmitters. nih.govresearchgate.net A study of benzothiazole-propanamide derivatives identified a compound structurally very similar to the subject of this article, N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide, which exhibited selective inhibitory activity against MAO-B. researchgate.net

This 6-bromo substituted analog showed a significant inhibition rate for MAO-B, while demonstrating poor activity against the MAO-A isoform, indicating a selective inhibitory profile. researchgate.net

| Compound | Target | Inhibition Rate (@ 100 µM) |

| N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide | MAO-B | 66.30% |

| N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide | MAO-A | Poor Activity |

Data from a study on a closely related 6-bromo-benzothiazole analog. researchgate.net

The benzothiazole structure is recognized as a key pharmacophore in the development of carbonic anhydrase (CA) inhibitors. nih.govresearchgate.net CAs are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov

Research into a series of benzo[d]thiazole-6-sulfonamides, which are structurally related to this compound by substitution at the 6-position, has yielded potent inhibitors of several human CA isoforms. researchgate.net Halogenated derivatives, including bromo-substituted compounds, led to the discovery of isoform-selective inhibitors against cytosolic isoforms hCA I, II, and VII, as well as the transmembrane tumor-associated isoform hCA IX. researchgate.net While direct inhibitory data for this compound is not specified, the demonstrated activity of these closely related 6-substituted analogs highlights the potential of this chemical class as CA inhibitors.

In Vitro Cellular Activity Profiles

Beyond interactions with specific enzymes and receptors, the effects of benzothiazole-piperazine derivatives have been assessed at the cellular level, particularly concerning their impact on cell growth and viability in cancer models.

Derivatives of the benzothiazole-piperazine scaffold have demonstrated notable in vitro cytotoxic and anti-proliferative activities against a panel of human cancer cell lines. nih.govresearchgate.netnih.govscispace.com Studies have consistently shown that these compounds are active against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. nih.govnih.govdergipark.org.tr

Further investigations into the mechanism of action for some of the more potent analogs revealed that they induce apoptosis, a form of programmed cell death, by causing cell cycle arrest at the subG1 phase. nih.govnih.govdergipark.org.tr The cytotoxic potency, measured as the concentration required for 50% growth inhibition (GI50), varies depending on the specific substitutions on the piperazine ring and the benzothiazole core.

| Compound Series | Cancer Cell Line | GI50 (µM) Range |

| Benzothiazole-piperazine derivatives | HCT-116 (Colorectal) | 4 - 25.3 |

| Benzothiazole-piperazine derivatives | HUH-7 (Hepatocellular) | 9.3 - 60.1 |

| Benzothiazole-piperazine derivatives | MCF-7 (Breast) | 9.8 - 60.4 |

This table summarizes the range of cytotoxic activity observed for a series of ten benzothiazole-piperazine derivatives. researchgate.net

Anti-Proliferative and Cytotoxic Assessments in Cancer Cell Lines

Evaluation Across Diverse Human Cancer Cell Lines

While specific cytotoxic data for this compound is not extensively detailed in the reviewed literature, numerous studies have evaluated the anticancer activity of closely related benzothiazole-piperazine derivatives. These compounds have shown promising activity against various human cancer cell lines.

For instance, a series of ten benzothiazole-piperazine derivatives were screened for their in vitro cytotoxic activities against hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines. nih.govbilkent.edu.tr Most of the tested compounds were found to be active, with aroyl-substituted derivatives being particularly potent. nih.govbilkent.edu.tr Another study reported on benzothiazole-piperazine derivatives showing antiproliferative activity against human-derived cancer cell lines, including prostate (DU-145) and liver (HepG2) cancer cells. tandfonline.com The introduction of chloro and dichloro phenyl groups to the scaffold was noted to enhance antiproliferative potential. tandfonline.com

| Derivative Type | Cell Line | Measurement | Result | Reference |

| Aroyl-substituted benzothiazole-piperazine | HUH-7 (Hepatocellular) | GI50 | Active | nih.gov |

| Aroyl-substituted benzothiazole-piperazine | MCF-7 (Breast) | GI50 | Active | nih.gov |

| Aroyl-substituted benzothiazole-piperazine | HCT-116 (Colorectal) | GI50 | Active | nih.gov |

| N-(...)-4-chloro-benzenesulfonodithioamide | DU-145 (Prostate) | CC50 | 8 ± 3 µM | tandfonline.com |

| N-(...)-2,5-dichloro benzenesulfonodithio-amide | DU-145 (Prostate) | CC50 | 9 ± 2 µM | tandfonline.com |

| N-(...)-2,5-dichloro benzenesulfonodithio-amide | HepG2 (Liver) | CC50 | 8 ± 2 µM | tandfonline.com |

Investigation of Apoptosis Induction and Cell Cycle Modulation

A primary mechanism by which anticancer agents exert their effect is through the induction of apoptosis and modulation of the cell cycle. Research into benzothiazole derivatives indicates their capability to trigger these cellular processes.

Studies on active benzothiazole-piperazine compounds revealed that they can induce apoptosis, as confirmed by Hoechst staining and FACS analysis. nih.govbilkent.edu.tr The mechanism was identified as cell cycle arrest at the subG1 phase. nih.govbilkent.edu.tr Other novel benzothiazole derivatives have been shown to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. nih.gov This process is often mediated by the accumulation of reactive oxygen species (ROS), which disrupts mitochondrial membrane integrity and leads to programmed cell death. nih.gov The Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway, are often modulated by these compounds. nih.gov

Furthermore, certain antiproliferative benzothiazole hybrids have been observed to cause characteristic apoptotic morphological changes, such as chromatin shrinkage and the formation of apoptotic bodies. nih.gov These compounds can also affect the expression levels of apoptosis-related proteins like Bcl-2 and Cleaved-PARP. nih.gov Some derivatives of ciprofloxacin containing a piperazine moiety have been found to induce G2/M phase arrest in non-small cell lung cancer cells, suggesting that cell cycle modulation is a key antitumor mechanism for this class of compounds. researchgate.net

Antimicrobial Activity Evaluation

The benzothiazole scaffold is a key component in a variety of compounds exhibiting a broad spectrum of antimicrobial activities. researchgate.net The development of resistance to existing antimicrobial drugs has spurred research into new chemical entities, and benzothiazole derivatives have emerged as promising candidates. derpharmachemica.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of benzothiazole-piperazine have been synthesized and evaluated for their antibacterial properties. One study synthesized benzothiazole-piperazine sulfonamide derivatives and found they exhibited antibacterial activity against all tested bacterial strains, with MIC values ranging from 2.34 to 18.75 μg/ml. nih.gov Other research has shown that different substitutions on the benzothiazole ring can enhance antibacterial action. For example, the presence of a bromo group at the 7th position of the benzothiazole ring was found to enhance antibacterial activity. nih.gov

The antibacterial potential of these compounds has been demonstrated against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. derpharmachemica.com A novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione, which contains a piperazinyl-thiazole structure, showed potent antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.gov Its mechanism is believed to involve the inhibition of DNA gyrase. nih.gov

| Derivative Class | Bacterial Strain(s) | Measurement | Result | Reference |

| Benzothiazole-piperazine sulfonamides | Various Gram (+) & Gram (-) | MIC | 2.34–18.75 µg/ml | nih.gov |

| 7-Chloro-2-(...)-6-fluorobenzothiazoles | S. aureus, E. coli | Agar diffusion | Moderate activity | derpharmachemica.com |

| 2-(piperazin-1-yl)naphtho[...]thiazole-4,9-dione | S. epidermidis | MIC | 2.5 ± 2.2 µg/mL | nih.gov |

| 2-(piperazin-1-yl)naphtho[...]thiazole-4,9-dione | S. aureus | MIC | 2.5 ± 0.0 µg/mL | nih.gov |

| 2-(piperazin-1-yl)naphtho[...]thiazole-4,9-dione | MRSA | MIC | 6.7 ± 2.9 µg/mL | nih.gov |

Antifungal Properties

The benzothiazole core is considered a privileged scaffold for developing bioactive compounds with antifungal properties. nih.gov Many derivatives incorporating this structure have shown significant activity against a variety of fungal microorganisms, including both non-resistant and resistant strains. nih.gov The presence of halogen groups, such as bromo and chloro, on the benzothiazole ring has been shown to enhance antifungal activity. jyoungpharm.org

A study involving a ligand of 6-bromo-2-[(4-(3-chlorophenyl) piperazin-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one and its metal chelates demonstrated antifungal activity against various fungi. researchgate.net While not a direct benzothiazole, this compound shares structural features, including a bromo-substituted heterocyclic system linked to a piperazine moiety, highlighting the potential contribution of these fragments to antifungal action. Other benzothiazole derivatives have been specifically evaluated against pathogenic fungi such as Candida albicans. scitechjournals.com

Antiviral Investigations

The versatile benzothiazole moiety has been incorporated into various derivatives that exhibit potent antiviral effects against several types of viruses. mdpi.com Due to its favorable physical and chemical properties, researchers have successfully synthesized benzothiazole derivatives that can bind to viral components and inhibit their replication. mdpi.com

The piperazine ring is also a well-known scaffold in antiviral drug discovery. researchgate.netdntb.gov.ua The combination of benzothiazole and piperazine moieties has been explored for antiviral applications. For example, a substitution with 1-(1,3-benzothiazol-2-yl)piperazine at the C-7 position of a quinolone nucleus was found to be advantageous for anti-HIV activity. nih.gov Benzothiazole derivatives have also been investigated as inhibitors of the Hepatitis C Virus (HCV) replicon. nih.gov

Neuropharmacological Investigations

The benzothiazole scaffold is present in drugs with significant neuropharmacological activity. The drug Riluzole, which contains a benzothiazole core, is used in the treatment of amyotrophic lateral sclerosis (ALS) and is known to have neuroprotective effects. jyoungpharm.org This has prompted further research into benzothiazole derivatives for other neurological conditions.

A study focused on developing D3 receptor preferring agonists for potential use in Parkinson's disease animal models synthesized a series of compounds based on a tetrahydrobenzo[d]-thiazole-2,6-diamine scaffold linked to a piperazine ring. nih.gov These compounds were evaluated for their binding affinity to D2 and D3 receptors. The lead compounds from this series exhibited high in vivo activity in animal models of Parkinson's disease, suggesting their potential for neuroprotective therapy. nih.gov

Other Biological Activities Under Investigation

Antimalarial Activity

The benzothiazole scaffold is a key feature in various compounds investigated for antimalarial properties. nih.govderpharmachemica.com Research into 2,6-substituted benzothiazole derivatives, which are structurally analogous to this compound, has shown promising results against Plasmodium falciparum, the parasite responsible for malaria. bdpsjournal.org

In one study, a series of 2-substituted 6-nitrobenzothiazole derivatives were synthesized and evaluated for their anti-plasmodial activity. A compound featuring a piperidine ring (structurally similar to piperazine) linked to the 2-position of the 6-nitrobenzothiazole core, demonstrated potent inhibition of P. falciparum growth. bdpsjournal.org Notably, this compound (designated 3b in the study) exhibited an IC₅₀ value comparable to the standard antimalarial drug, chloroquine, after 48 hours of incubation. bdpsjournal.org Another promising molecule from the same study, compound 4, also showed good anti-plasmodial activity at 48 hours. bdpsjournal.org

Furthermore, the combination of a piperazine ring with a thiazole (B1198619) (a core component of benzothiazole) has been explored. A library of piperazine-tethered thiazole compounds was screened for activity against the chloroquine-resistant Dd2 strain of P. falciparum. mdpi.com A lead compound from this screening demonstrated a potent antiplasmodial EC₅₀ of 102 nM. mdpi.com These findings underscore the potential of the benzothiazole-piperazine pharmacophore in the development of new antimalarial agents. nih.gov

Table 1: In Vitro Anti-plasmodial Activity of Substituted Benzothiazole Derivatives against P. falciparum

| Compound ID (from study) | Description | Incubation Time (hours) | IC₅₀ (µg/mL) |

|---|---|---|---|

| 3b | 2-substituted 6-nitrobenzothiazole with piperidine ring | 24 | >100 |

| 48 | 3.15 | ||

| 4 | 2-substituted 6-nitrobenzothiazole derivative | 24 | 50 |

| 48 | 12.5 | ||

| Chloroquine (Control) | Standard Antimalarial Drug | 24 | 6.25 |

Data sourced from a study on 2,6-substituted benzothiazole derivatives. bdpsjournal.org

Antidiabetic Activity

Benzothiazole derivatives have been a subject of interest in the search for new antidiabetic agents. In vivo studies using streptozotocin (STZ)-induced diabetic rat models have demonstrated the hypoglycemic potential of this class of compounds.

One study synthesized a novel series of benzothiazole derivatives and evaluated their ability to lower blood glucose levels. Several of the synthesized compounds caused a significant reduction in blood glucose in diabetic rats over a ten-day experimental period when compared to the standard antidiabetic drug, glibenclamide. The maximum glucose-lowering effect was observed with a compound (designated 3d) that featured a morpholine moiety, which is a heterocyclic amine like piperazine.

Another investigation into different benzothiazole derivatives also confirmed their potential to reduce hyperglycemia in diabetic rats. The study highlighted four derivatives (A, B, C, and D) that exhibited significant reductions in blood glucose levels after four hours. ijmrset.com Derivative D showed the highest activity, with a 35.67% reduction in blood glucose. ijmrset.com The mechanism for some benzothiazole derivatives may involve the activation of Adenosine 5′-monophosphate activated protein kinase (AMPK), a key target for antidiabetic drugs, which in turn increases glucose uptake in muscle cells. biu.ac.il

Table 2: In Vivo Antidiabetic Activity of Benzothiazole Derivatives in STZ-Induced Diabetic Rats

| Compound ID (from study) | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | Total Reduction (%) |

|---|---|---|---|

| Derivative A | 268.6 | 177.5 | 33.90 |

| Derivative B | 275.4 | 192.3 | 30.18 |

| Derivative C | 275.3 | 178.2 | 35.25 |

| Derivative D | 265.3 | 170.6 | 35.67 |

Data represents blood glucose levels before and 4 hours after administration of the compound. ijmrset.com

Analgesic Potential

The piperazine ring is a well-established scaffold in medicinal chemistry, recognized for its presence in various centrally active drugs and its potential for producing analgesic effects. nih.govthieme-connect.com The combination of a piperazine moiety with a thiazole or benzothiazole ring has been investigated as a strategy for developing novel analgesic agents. nih.govniscair.res.in

In a study focused on designing new molecules with antinociceptive activity, researchers synthesized a series of compounds that incorporated both a thiazole and a piperazine ring. nih.gov The analgesic effects of these compounds were evaluated in mice using the hot-plate test, a standard method for assessing central analgesic activity. Several of the synthesized thiazole-piperazine derivatives significantly increased the pain threshold compared to the control group, indicating a notable analgesic effect. nih.gov The results from this pre-clinical study suggest that the combination of these two heterocyclic systems can be a fruitful approach for the discovery of new pain management therapies. nih.gov The broader literature supports the analgesic potential of various piperazine derivatives, making this a promising area of investigation for compounds like this compound. thieme-connect.comthieme-connect.de

Table 3: Analgesic Effect of Thiazole-Piperazine Derivatives in the Hot-Plate Test

| Compound ID (from study) | Dose (mg/kg) | Maximum Possible Effect (MPE %) |

|---|---|---|

| 3a | 50 | ~38 |

| 3b | 50 | ~45 |

| 3c | 50 | ~42 |

| 3f | 50 | ~35 |

| 3g | 50 | ~30 |

| Morphine (Control) | 10 | ~80 |

MPE % values are approximate, based on graphical data from the cited study, representing the analgesic effect in mice. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles

Correlating Structural Modifications with Biological Potency

The biological potency of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is intricately linked to its chemical architecture. Modifications to the benzothiazole (B30560) core, the piperazine (B1678402) ring, and the nature and position of substituents can lead to significant changes in its activity.

The presence of a bromine atom at the 6-position of the benzothiazole ring significantly influences the molecule's electronic properties and, consequently, its biological activity. The bromine atom is an electron-withdrawing group, which can modulate the electron density of the entire benzothiazole scaffold. This alteration in electron distribution can affect the molecule's ability to interact with biological targets through mechanisms such as hydrogen bonding and π-π stacking.

Studies on related 6-substituted benzothiazoles have shown that the nature of the substituent at this position is a key determinant of activity. For instance, in a series of 2,6-disubstituted benzothiazoles, the presence of a halogen, such as chlorine, was found to be favorable for certain biological activities. While direct SAR studies on a series of 6-halo-2-(piperazin-1-yl)benzothiazoles are not extensively documented in publicly available literature, the planarity of the benzothiazole ring system, which is maintained with a 6-bromo substitution, is considered important for its interaction with biological targets. The bromine atom's position is crucial, as substitutions at other positions on the benzothiazole ring have been shown to result in varying biological outcomes.

The piperazine ring typically adopts a chair conformation, which is crucial for its interaction with receptors. Studies on 2-substituted piperazines have indicated that the axial conformation is often preferred and can be stabilized by intramolecular hydrogen bonds in certain derivatives. This conformational preference can dictate the spatial orientation of substituents on the piperazine ring, which in turn affects binding affinity.

Furthermore, substitution on the distal nitrogen (N4) of the piperazine ring is a common strategy for modulating the pharmacological properties of piperazine-containing compounds. The introduction of various substituents can influence potency, selectivity, and pharmacokinetic parameters. For instance, in a series of benzothiazole-piperazine derivatives, the nature of the substituent on the piperazine nitrogen was shown to be a key factor in their cytotoxic activity against cancer cell lines.

| Compound | Substituent on Piperazine Nitrogen | Cytotoxic Activity (GI50 in µM) against HUH-7 | Cytotoxic Activity (GI50 in µM) against MCF-7 | Cytotoxic Activity (GI50 in µM) against HCT-116 |

|---|---|---|---|---|

| Derivative 1 | -H | >100 | >100 | >100 |

| Derivative 2 | -CH3 | 85.3 | 75.1 | 92.5 |

| Derivative 3 | -C(O)CH3 | 35.6 | 42.8 | 55.2 |

| Derivative 4 | -C(O)Ph | 15.2 | 21.4 | 28.9 |

This table presents hypothetical data based on general trends observed in the literature for benzothiazole-piperazine derivatives to illustrate the impact of N-substitution on cytotoxic activity.

Substitutions on the benzene (B151609) portion of the benzothiazole ring, in addition to the 6-position, can have a profound impact on biological activity. The electronic nature (electron-donating or electron-withdrawing) and the steric bulk of these substituents can alter the molecule's interaction with its target.

For example, the introduction of electron-withdrawing groups can enhance the acidity of the N-H proton in related 2-aminobenzothiazoles, which can be crucial for hydrogen bonding interactions within a receptor's active site. Conversely, electron-donating groups can increase the electron density of the aromatic system, potentially strengthening π-π stacking interactions. The position of these substituents is also critical, as steric hindrance can prevent the molecule from adopting the optimal conformation for binding. In various studies on benzothiazole derivatives, substitutions at positions 4, 5, and 7 have been shown to modulate activity, highlighting the sensitivity of the entire scaffold to structural modifications.

Identification of Key Pharmacophoric Features for Desired Activity

A pharmacophore model for a biologically active molecule outlines the essential three-dimensional arrangement of functional groups required for its activity. For this compound and its analogues, several key pharmacophoric features can be identified based on their structure and the known interactions of similar compounds.

These features generally include:

Aromatic/Heterocyclic Core: The planar benzothiazole ring system serves as a crucial scaffold, likely involved in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Acceptors: The nitrogen atoms of the benzothiazole and piperazine rings are potential hydrogen bond acceptors, which can form key interactions with hydrogen bond donors in the active site of a receptor.

Hydrogen Bond Donor: The N-H group of an unsubstituted or monosubstituted piperazine can act as a hydrogen bond donor.

Hydrophobic Features: The benzene part of the benzothiazole and any lipophilic substituents contribute to hydrophobic interactions, which are often important for anchoring the ligand in the binding pocket.

Halogen Atom: The bromine atom at the 6-position can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

A quantitative structure-activity relationship (QSAR) study on a series of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides highlighted the importance of the electronic and steric properties of the substituents for their biological activity.

Design Principles for Enhanced Selectivity and Efficacy

The rational design of more selective and efficacious analogues of this compound is guided by the SAR data and pharmacophoric understanding. Key design principles include:

Targeted Substitutions: Introducing substituents at specific positions to exploit favorable interactions with the target protein while avoiding unfavorable steric clashes. For example, modifying the substituent on the piperazine nitrogen can fine-tune the compound's properties to achieve better selectivity for a particular receptor subtype.

Conformational Rigidity: Introducing conformational constraints, such as ring systems, can lock the molecule in its bioactive conformation, reducing the entropic penalty upon binding and thus increasing affinity.

Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic properties or reduce off-target effects without compromising biological activity. For instance, replacing the bromine atom with other halogens or different electron-withdrawing groups can be explored.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein, if known, to design ligands that fit snugly into the binding site and make optimal interactions. Molecular docking studies can be instrumental in this approach.

Conformational Analysis and its Implications for Ligand-Receptor Binding

The three-dimensional shape of this compound is a critical determinant of its ability to bind to a biological target. Conformational analysis aims to identify the low-energy, and therefore most probable, shapes the molecule can adopt.

Future Perspectives and Emerging Research Directions

Exploration of Novel Hybrid Structures and Scaffolds

A prominent strategy in modern drug design is the creation of hybrid molecules, which involves combining two or more pharmacologically active scaffolds into a single entity. researchgate.net This approach aims to yield compounds with improved affinity, better efficacy, or a dual mode of action that can address complex diseases like cancer. researchgate.net Researchers are actively exploring the synthesis of new hybrid structures based on the benzothiazole-piperazine core.

One successful approach has been the conjugation of the benzothiazole-piperazine scaffold with 1,2,3-triazole moieties using "click chemistry". researchgate.netnih.govnih.gov This has led to the creation of libraries of novel compounds, some of which incorporate additional heterocyclic systems like isatin (B1672199) or benzimidazole. researchgate.netnih.govnih.gov These hybrids have demonstrated moderate to potent antiproliferative activity against various human cancer cell lines, including MCF7 (breast), HCT116 (colon), and Caco2 (colon). researchgate.netnih.govnih.gov Another area of exploration involves creating bis-thiazole structures linked to a central piperazine (B1678402) core, further expanding the structural diversity and potential biological activity of this class. researchgate.net The synthesis of these complex molecules is often achieved through multi-step reactions, including 1,3-dipolar cycloaddition and condensation reactions. researchgate.netnih.gov

| Hybrid Scaffold Component | Synthetic Approach | Reported Biological Activity | Reference |

|---|---|---|---|

| 1,2,3-Triazole | Copper(I)-catalyzed "click chemistry" | Anticancer (MCF7, T47D, HCT116, Caco2 cell lines) | researchgate.netnih.govnih.gov |

| Isatin | Conjugation via 1,2,3-triazole linker | Anticancer | nih.gov |

| Benzimidazole | Conjugation via 1,2,3-triazole linker | Anticancer | nih.gov |

| 1,2,4-Triazole | Conjugation via 1,2,3-triazole linker | Anticancer | nih.gov |

| Bis-thiazole | Reaction with piperazine bis(hydrazinecarbothioamide) | Potential for enhanced or selective biological activities | researchgate.net |

Advanced Mechanistic Studies of Biological Action at the Molecular Level

While many benzothiazole-piperazine derivatives have shown promising biological activity, a deeper understanding of their mechanisms of action at the molecular level is crucial for rational drug design and optimization. nih.gov Future research will increasingly focus on elucidating these precise molecular interactions.

Current studies have identified several potential mechanisms. For instance, some benzothiazole-piperazine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by causing cell cycle arrest, particularly at the subG1 phase. nih.govbilkent.edu.tr Other studies suggest that these compounds may act as inhibitors of crucial enzymes involved in disease progression. nih.govnih.gov Molecular docking and in-vitro assays have shown that certain derivatives can inhibit topoisomerases, enzymes that are critical for DNA replication and repair in cancer cells. nih.gov The interaction often involves the benzothiazine and phenylpiperazine rings engaging in π-type interactions with amino acids in the enzyme's binding domain. nih.gov Additionally, some compounds in this class have been identified as selective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Docking studies help to visualize the binding modes of these compounds within the active site of their target enzymes. nih.gov For derivatives showing antimicrobial potential, research is directed at understanding how they interact with microbial DNA or specific enzymes like dihydropteroate (B1496061) synthase (DHPS). mdpi.com

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize medicinal chemistry. nih.gov These computational tools can analyze vast datasets to identify patterns, predict molecular properties, and generate novel chemical structures with desired biological activities, significantly accelerating the drug discovery process. nih.govnih.gov

Furthermore, generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be used for de novo drug design. nih.govresearchgate.net By learning the underlying chemical rules from large databases of known molecules, these models can generate novel molecular structures, including new benzothiazole-piperazine scaffolds, that are optimized for specific properties like high binding affinity to a target protein or improved metabolic stability. nih.govspringernature.com This approach facilitates the exploration of a much wider chemical space than is possible with traditional methods alone. nih.gov Active learning, a subfield of ML, can also be employed to guide experimental work by selecting the most informative experiments to perform next, leading to the development of superior predictive models. nih.gov

Investigation of Targeted Delivery Systems for Enhanced Therapeutic Index

A major challenge in pharmacotherapy is delivering a drug to its intended site of action without affecting healthy tissues. Targeted delivery systems aim to solve this problem, thereby enhancing the therapeutic index (the ratio of a drug's therapeutic effect to its toxic effect). For potent compounds like many benzothiazole (B30560) derivatives, investigating targeted delivery strategies is a critical future direction to improve their clinical viability.

While specific research on targeted delivery of "6-Bromo-2-piperazin-1-yl-1,3-benzothiazole" is still emerging, strategies developed for other heterocyclic anticancer agents offer a roadmap. These strategies include encapsulation in nanoparticles or liposomes to alter biodistribution and reduce systemic exposure. Another advanced approach is the development of antibody-drug conjugates (ADCs), where the benzothiazole-piperazine compound is linked to an antibody that specifically recognizes a protein overexpressed on the surface of cancer cells. This ensures that the cytotoxic agent is released preferentially at the tumor site, minimizing off-target toxicity.

Identification of New Biological Targets for Benzothiazole-Piperazine Derivatives

The structural versatility of the benzothiazole scaffold allows its derivatives to interact with a wide array of biological targets, suggesting that their therapeutic applications may extend beyond their currently known activities. bohrium.commdpi.com A key area of future research is the identification of new biological targets for this class of compounds, which could lead to treatments for a broader range of diseases. bohrium.com

Systematic screening and molecular modeling studies are revealing novel targets. For example, benzothiazole derivatives are being evaluated as potential therapeutics for neurodegenerative diseases, with targets including the histamine (B1213489) H₃ receptor (H₃R) and enzymes like monoamine oxidase B (MAO-B), which are relevant to Alzheimer's disease. bohrium.comnih.gov The concept of multitarget-directed ligands (MTDLs) is particularly promising, where a single compound is designed to interact with multiple targets involved in a complex disease. nih.gov In the realm of infectious diseases, enzymes such as decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1) have been identified as a key target for the anti-tubercular activity of new benzothiazole derivatives. nih.gov Other potential targets that have been explored for various benzothiazole compounds include receptor tyrosine kinases like EGFR and VEGFR, which are crucial in cancer progression. mdpi.com

| Potential Biological Target | Associated Disease/Therapeutic Area | Reference |

|---|---|---|

| Histamine H₃ Receptor (H₃R) | Alzheimer's Disease | nih.gov |

| Monoamine Oxidase B (MAO-B) | Alzheimer's Disease, Parkinson's Disease | nih.gov |

| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Alzheimer's Disease | nih.govnih.gov |

| Decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1) | Tuberculosis | nih.gov |

| Dihydropteroate Synthase (DHPS) | Bacterial Infections | mdpi.com |

| Topoisomerases (e.g., Topo II) | Cancer | nih.govmdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | mdpi.com |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Cancer | mdpi.com |

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves two steps: (1) bromination of a benzothiazole precursor and (2) nucleophilic substitution with piperazine. For bromination, CuBr and alkyl nitrites (e.g., n-butyl nitrite) under reflux in acetonitrile are used to achieve regioselectivity at the 6-position . Piperazine coupling is then performed under basic conditions (e.g., K₂CO₃ in chloroform) at room temperature to minimize side reactions. Yield optimization requires strict control of stoichiometry (1:1.6 molar ratio of benzothiazole precursor to piperazine) and reaction time (48–72 hours). Purification via silica gel chromatography (heptane/ethyl acetate) improves purity to >95% .

Q. Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.4–8.2 ppm) and piperazine NH protons (δ 3.6–3.7 ppm). The absence of residual amine peaks confirms complete substitution .

- IR Spectroscopy : Peaks at ~1595 cm⁻¹ (C=N stretch) and ~3325 cm⁻¹ (N-H stretch) validate the benzothiazole and piperazine moieties .

- X-ray Crystallography : Resolves torsional angles between the benzothiazole and piperazine rings (e.g., 7.45° twist) and confirms π-π stacking interactions (3.8 Å centroid distances) .

Q. What in vitro biological activities have been reported for this compound derivatives?

- Methodological Answer : Derivatives exhibit:

- Anticancer Activity : IC₅₀ values of 2–10 μM against SW620 colon cancer and HepG2 hepatic carcinoma cells via kinase inhibition .

- Antimicrobial Effects : MIC of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli through disruption of bacterial membrane integrity .

- Anti-inflammatory Properties : COX-2 inhibition (60–75% at 50 μM) in LPS-induced macrophage models .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance regioselectivity in the bromination of benzothiazole precursors?

- Methodological Answer : Regioselectivity is influenced by:

- Catalyst Choice : CuBr over HBr reduces electrophilic substitution at competing positions (e.g., 4-position of benzothiazole) .

- Solvent Polarity : Acetonitrile promotes Br⁺ generation, favoring electrophilic attack at the electron-rich 6-position .

- Temperature : Reflux (333 K) minimizes kinetic by-products (e.g., dibrominated species) .

Validation via TLC (Rf = 0.68 in heptane/ethyl acetate) and LC-MS ensures purity .

Q. How should discrepancies in reported biological activity data for this compound derivatives be addressed?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., SKBR3 vs. MCF7 for breast cancer) .

- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Structural Confounders : Compare substituent effects (e.g., 4-bromophenyl vs. 4-fluorophenyl groups) using SAR models .

Q. What structural modifications to the piperazine or benzothiazole moieties enhance target binding in kinase inhibition studies?

- Methodological Answer :

- Piperazine Modifications : N-methylation improves blood-brain barrier penetration (logP reduction by 0.5 units) .

- Benzothiazole Tweaks : Introducing electron-withdrawing groups (e.g., -CF₃ at the 4-position) increases ATP-binding pocket affinity (ΔG = -9.2 kcal/mol) .

- Hybrid Scaffolds : Coupling with triazole rings (e.g., compound 9c) enhances selectivity for tyrosine kinases (Ki = 0.8 nM) .

Q. What role does this compound play in the development of organic semiconductors or chemical sensors?

- Methodological Answer :

- Organic Electronics : The benzothiazole core acts as an electron-deficient unit in donor-acceptor polymers, achieving hole mobilities of 0.3–0.5 cm²/V·s in OFETs .

- Chemical Sensors : Functionalization with thiophene (e.g., 4,7-bis(thienyl) derivatives) enables fluoride ion detection via fluorescence quenching (LOD = 0.1 ppm) .

Notes

- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed journals (e.g., Acta Crystallographica, Chemistry of Heterocyclic Compounds).

- Advanced questions emphasize mechanistic insights, while basic questions focus on foundational protocols.

- Structural and methodological consistency is critical for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.